Ethyl 3-iso-propoxybenzoylformate
Overview
Description
Ethyl 3-iso-propoxybenzoylformate, commonly known as EIBF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects, making it an interesting subject for further investigation.
Scientific Research Applications
1. Catalysis in Organic Reactions
Ethyl 3-iso-propoxybenzoylformate is potentially involved in catalysis, specifically in hydroformylation reactions. These reactions are vital in the organic synthesis industry for producing aldehydes. A study highlights the role of similar compounds in the hydroformylation process, offering insights into the electronic and steric factors influencing catalytic activity (Sparta, Børve, & Jensen, 2007).
2. Synthesis of Complex Organic Compounds
Ethyl 3-iso-propoxybenzoylformate may be used in the synthesis of complex organic molecules. Research on compounds like ethyl paraben, structurally similar to Ethyl 3-iso-propoxybenzoylformate, has been used to synthesize novel hydrazide-hydrazones with potential anticancer activity (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).
3. Environmental Impact and Degradation
Understanding the environmental impact and degradation pathways of compounds like Ethyl 3-iso-propoxybenzoylformate is crucial. Parabens, related to this compound, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies provide essential insights into the biodegradability and potential environmental impact of similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
4. Antioxidant Activities
Compounds structurally related to Ethyl 3-iso-propoxybenzoylformate have been studied for their antioxidant properties. A comprehensive review on methods used in determining antioxidant activity can provide insights into how similar compounds might be evaluated for their potential antioxidant effects (Munteanu & Apetrei, 2021).
5. Pharmaceutical Applications
In pharmaceutical research, compounds like Ethyl 3-iso-propoxybenzoylformate could be used in drug development processes. Studies on similar esters, like ethyl paraben, have been employed to investigate their solubility, stability, and potential as drug precursors. This research is crucial for understanding how similar compounds could be used in pharmaceutical formulations (Grant, Mehdizadeh, Chow, & Fairbrother, 1984).
properties
IUPAC Name |
ethyl 2-oxo-2-(3-propan-2-yloxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-16-13(15)12(14)10-6-5-7-11(8-10)17-9(2)3/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDKOUVDXCVLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374528 | |
Record name | Ethyl 3-iso-propoxybenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-iso-propoxybenzoylformate | |
CAS RN |
845790-54-7 | |
Record name | Ethyl 3-iso-propoxybenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 845790-54-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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